
(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine
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Overview
Description
(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is a complex organic compound that features a quinoline core substituted with a bromo and methoxy group, along with a naphthalene and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine typically involves multi-step organic reactions. The starting materials often include 6-bromo-2-methoxyquinoline and naphthalene derivatives. The synthetic route may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions.
Substitution Reactions: Introduction of the bromo and methoxy groups on the quinoline ring.
Coupling Reactions: Formation of the butenylamine backbone through coupling reactions involving naphthalene and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the quinoline ring or the double bond in the butenylamine backbone.
Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to quinoline derivatives. For instance, derivatives of quinazolinones, which share structural similarities with (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine, have shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in developing new antimicrobial agents.
Antitubercular Activity
Given its structural relationship to Bedaquiline, the compound may exhibit similar antitubercular activity. Bedaquiline has been recognized for its efficacy against MDR-TB, and thus, compounds like (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amines could serve as lead compounds or impurities that may influence the pharmacodynamics of Bedaquiline .
Synthesis and Derivative Studies
The synthesis of (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenybutenamine can be achieved through various organic reactions involving quinoline derivatives. The methodologies often include condensation reactions and modifications that introduce functional groups to enhance bioactivity.
Case Study: Synthesis of Quinoline Derivatives
A study demonstrated the synthesis of various quinoline derivatives through a straightforward protocol involving brominated precursors and substituted anilines. The resulting compounds exhibited varying degrees of antimicrobial and anti-inflammatory activities . This approach can be adapted to synthesize (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-N-(naphthalen) derivatives.
Drug Development
The ongoing research into quinoline derivatives indicates that (Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-N-(naphthalen) could be further explored as a candidate for drug development, particularly in treating resistant bacterial infections and tuberculosis.
Structural Modifications
Future studies could focus on modifying the structure to enhance potency and reduce toxicity. The introduction of different substituents on the naphthalene or phenyl rings may yield compounds with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through binding interactions involving the quinoline and naphthalene moieties. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(6-Bromo-2-methoxyquinolin-3-yl)-1-(naphthalen-1-yl)-2-phenylethan-1-one
- (1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-3-((dimethylamino)methyl)-2-(naphthalen-1-yl)-1-phenylbut-3-en-2-ol
Uniqueness
- Structural Features : The presence of both a quinoline and naphthalene moiety, along with the specific substitution pattern, makes (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine unique compared to other similar compounds.
- Potential Applications : Its unique structure may confer distinct biological activities and applications in various fields.
Biological Activity
(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is a synthetic compound with potential biological activities. The compound is characterized by its complex molecular structure, which includes a quinoline moiety and naphthalene substituents, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C32H29BrN2O
- Molecular Weight : 537.49 g/mol
- CAS Number : 1032468-55-5
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The quinoline structure is known for its ability to inhibit various cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structural features have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of protein synthesis .
Neuroprotective Effects
There is emerging evidence that quinoline derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. These effects may be attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of a related quinoline derivative on human breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis in a dose-dependent manner. Key findings included:
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
10 | 75 | 15 |
25 | 50 | 40 |
50 | 20 | 70 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .
Properties
IUPAC Name |
(Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BrN2O/c1-35(2)19-18-28(27-15-9-13-22-10-7-8-14-26(22)27)31(23-11-5-4-6-12-23)29-21-24-20-25(33)16-17-30(24)34-32(29)36-3/h4-17,20-21H,18-19H2,1-3H3/b31-28- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWBBSFSQFCIJ-PNOGMODKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=C(C1=CC=CC=C1)C2=C(N=C3C=CC(=CC3=C2)Br)OC)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C(=C(\C1=CC=CC=C1)/C2=C(N=C3C=CC(=CC3=C2)Br)OC)/C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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